![molecular formula C15H20N2O3 B5774870 1-[(4-methoxyphenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5774870.png)
1-[(4-methoxyphenyl)acetyl]-4-piperidinecarboxamide
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Overview
Description
1-[(4-methoxyphenyl)acetyl]-4-piperidinecarboxamide, also known as MPAC, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a piperidine-based compound that has shown potential as a therapeutic agent due to its unique chemical properties. In
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)acetyl]-4-piperidinecarboxamide is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, it has been shown to interact with the dopamine and serotonin systems, which are involved in regulating mood, behavior, and cognition.
Biochemical and Physiological Effects:
1-[(4-methoxyphenyl)acetyl]-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which can improve mood and cognitive function. 1-[(4-methoxyphenyl)acetyl]-4-piperidinecarboxamide has also been shown to reduce inflammation and pain, which may be beneficial for treating conditions such as arthritis and neuropathic pain.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(4-methoxyphenyl)acetyl]-4-piperidinecarboxamide in lab experiments is its high potency and selectivity for certain neurotransmitter systems. This allows researchers to study the effects of these systems in a more targeted and specific way. However, one limitation of using 1-[(4-methoxyphenyl)acetyl]-4-piperidinecarboxamide is that it can be difficult to work with due to its high toxicity and potential for side effects.
Future Directions
There are several future directions for research on 1-[(4-methoxyphenyl)acetyl]-4-piperidinecarboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is its potential as a treatment for psychiatric disorders such as schizophrenia and depression. Additionally, further research is needed to fully understand the mechanism of action of 1-[(4-methoxyphenyl)acetyl]-4-piperidinecarboxamide and to optimize its therapeutic potential.
Synthesis Methods
The synthesis of 1-[(4-methoxyphenyl)acetyl]-4-piperidinecarboxamide involves the reaction of piperidine with 4-methoxybenzoyl chloride in the presence of a base. The resulting intermediate is then treated with acetic anhydride and hydrochloric acid to yield the final product. This synthesis method has been optimized to yield high purity and high yield of 1-[(4-methoxyphenyl)acetyl]-4-piperidinecarboxamide.
Scientific Research Applications
1-[(4-methoxyphenyl)acetyl]-4-piperidinecarboxamide has been found to have a variety of potential therapeutic applications. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. 1-[(4-methoxyphenyl)acetyl]-4-piperidinecarboxamide has also been shown to have potential as a treatment for Parkinson's disease, Alzheimer's disease, and schizophrenia.
properties
IUPAC Name |
1-[2-(4-methoxyphenyl)acetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-20-13-4-2-11(3-5-13)10-14(18)17-8-6-12(7-9-17)15(16)19/h2-5,12H,6-10H2,1H3,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSIWJOXEAHICG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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